molecular formula C8H7N3O2 B2934182 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid CAS No. 1312556-53-8

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid

Cat. No.: B2934182
CAS No.: 1312556-53-8
M. Wt: 177.163
InChI Key: DHDDLIPBWYSFLR-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid is a heterocyclic compound featuring a fused benzotriazole core with a carboxylic acid group at position 4 and a methyl substituent at position 1. The benzotriazole scaffold is notable for its stability, aromatic π-system, and versatility in medicinal chemistry and materials science .

Properties

IUPAC Name

1-methylbenzotriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDDLIPBWYSFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312556-53-8
Record name 1-methyl-1H-1,2,3-benzotriazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with sodium nitrite and acetic acid can lead to the formation of the triazole ring . The reaction conditions typically involve low temperatures (5–10°C) and may require irradiation in an ultrasonic bath to improve yield .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve consistent results. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and proteins, influencing their activity. This binding can inhibit enzyme function or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Key Observations :

  • Methyl vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid group (vs. ethyl esters in ) may improve binding to biological targets (e.g., kinases) via hydrogen bonding but could reduce cell permeability .

Pharmacological Activity Comparisons

GSK-3 Inhibition
  • 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl derivatives exhibit selective inhibition of glycogen synthase kinase-3 (GSK-3), with IC₅₀ values in the sub-micromolar range. Molecular dynamics simulations reveal that the aminofurazan group enhances binding affinity to GSK-3β’s ATP pocket, while the triazole-carboxylic acid moiety stabilizes interactions with Lys85 and Asp200 residues .
Antiviral and Anti-inflammatory Activity
  • 1-(2-Chloro-phenyl)-5-methyl-1H-triazole-4-carboxylic acid showed 55–60% inhibition of Canagalo virus replication and anti-inflammatory effects, attributed to the electron-withdrawing chloro group enhancing electrophilic interactions .
  • Target Compound : The lack of halogen substituents may limit antiviral potency but could reduce toxicity risks .

Key Observations :

Structural and Computational Insights

  • Crystal Structure Refinement : Tools like SHELXL and OLEX2 were critical in resolving the geometries of triazole derivatives, confirming planarity of the triazole ring and substituent orientations .
  • Selectivity Mechanisms: Bulky substituents (e.g., 4-methoxybenzyl in ) reduce off-target effects by sterically hindering non-specific binding, whereas smaller groups (e.g., methyl in the target compound) may allow broader interaction profiles .

Biological Activity

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid (CAS No. 1312556-53-8) is a heterocyclic compound characterized by a fused benzene and triazole ring system. Its molecular formula is C8_8H7_7N3_3O2_2, and it has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

Structural Information

The structural representation of this compound can be described by the following:

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • SMILES : CN1C2=CC=CC(=C2N=N1)C(=O)O
  • InChI : InChI=1S/C8H7N3O2/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11/h2-4H,1H3,(H,12,13)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of triazole derivatives. Although specific data on this compound's efficacy against various pathogens is limited, related compounds in the triazole family have demonstrated significant antimicrobial effects. For instance, compounds with similar structures have shown activity against Helicobacter pylori, with some exhibiting minimum inhibitory concentrations (MICs) as low as 3.9 µg/ml .

Anticancer Potential

The compound's potential as an anticancer agent is under investigation. Structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at specific positions have demonstrated increased activity . While direct studies on this compound are sparse, its structural analogs have shown promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-(6-amino-3,5-dicyano-pyridinyl)-thiazoleAnticonvulsant1.61 ± 0.92
Methyl-1H-triazole derivativesAntimicrobial3.9
Triazole-based anticancer agentsCytotoxicity<10

Research Developments

A recent study highlighted the synthesis of various triazole derivatives and their biological evaluations. The findings indicated that structural modifications significantly influence biological activity. For example, the introduction of specific functional groups on the triazole ring enhanced the compound's ability to inhibit tumor growth in vitro.

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